Norbornene-PEG6 Pyrene

Description

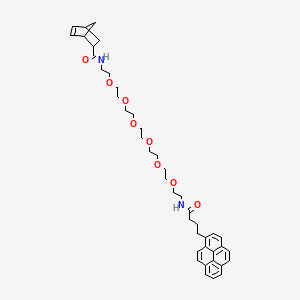

Norbornene-PEG6 Pyrene is a bifunctional compound composed of a norbornene group, a hexaethylene glycol (PEG6) linker, and a pyrene moiety. The norbornene group enables participation in strain-promoted azide-alkyne cycloaddition (SPAAC) or inverse electron-demand Diels-Alder (IEDDA) "click" reactions, while the pyrene group provides intrinsic fluorescence for tracking applications . The PEG6 spacer enhances water solubility and reduces steric hindrance, making the compound suitable for bioconjugation in aqueous environments.

Properties

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-[2-(4-pyren-1-ylbutanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H54N2O8/c45-39(6-2-3-32-9-10-35-12-11-33-4-1-5-34-13-14-37(32)41(35)40(33)34)43-15-17-47-19-21-49-23-25-51-27-28-52-26-24-50-22-20-48-18-16-44-42(46)38-30-31-7-8-36(38)29-31/h1,4-5,7-14,31,36,38H,2-3,6,15-30H2,(H,43,45)(H,44,46) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYGEYPRMLXXCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)C(=O)NCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H54N2O8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

714.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Norbornene-PEG6 Pyrene typically involves the following steps:

Synthesis of Norbornene Derivative: Norbornene is functionalized to introduce reactive groups that can further react with polyethylene glycol and pyrene.

Attachment of Polyethylene Glycol: Polyethylene glycol is attached to the norbornene derivative through a series of reactions, often involving esterification or etherification.

Coupling with Pyrene: The final step involves coupling the norbornene-PEG intermediate with pyrene.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring consistent product quality.

Purification Techniques: Techniques such as chromatography and crystallization are employed to purify the final product, removing any impurities or by-products.

Chemical Reactions Analysis

Types of Reactions: Norbornene-PEG6 Pyrene undergoes various chemical reactions, including:

Oxidation: The pyrene moiety can undergo oxidation reactions, leading to the formation of oxidized pyrene derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the norbornene or pyrene components.

Substitution: Electrophilic aromatic substitution reactions can occur on the pyrene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrene moiety can lead to pyrenequinone derivatives, while substitution reactions can introduce various functional groups onto the pyrene ring .

Scientific Research Applications

Norbornene-PEG6 Pyrene has a wide range of applications in scientific research:

Chemistry: It is used as a fluorescent probe in studies of molecular interactions and conformations.

Biology: The compound is employed in cell labeling and imaging due to its fluorescence properties.

Medicine: this compound is explored for drug delivery applications, where the PEG component enhances solubility and biocompatibility.

Industry: It is used in the development of advanced materials, such as sensors and optoelectronic devices

Mechanism of Action

The mechanism of action of Norbornene-PEG6 Pyrene involves its interaction with molecular targets through its functional groups:

Fluorescence: The pyrene moiety exhibits fluorescence, which can be used to monitor molecular interactions and environmental changes.

Solubility and Biocompatibility: The PEG component enhances the solubility and biocompatibility of the compound, making it suitable for biological applications

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Norbornene-PEG6 Pyrene is compared to structurally or functionally analogous compounds to highlight its unique advantages and limitations.

Table 1: Physicochemical Properties of this compound and Analogues

Table 2: Functional Performance Comparison

| Compound | Reaction Efficiency (Click Chemistry) | Fluorescence Intensity | Biocompatibility |

|---|---|---|---|

| This compound | High (fast IEDDA kinetics) | High (pyrene emission) | Excellent |

| Norbornene-PEG-Amine | Moderate (requires coupling reagents) | None | Good |

| 6-Nitrobenzo(a)pyrene | N/A | Low (quenched by nitro) | Poor (mutagenic) |

| Pyrene-PEG-NHS Ester | Low (dependent on amine availability) | High | Moderate |

Structural Analogues

- Norbornene-PEG-Amine: Replaces pyrene with an amine group, enabling NHS- or EDC-mediated conjugation. While versatile, it lacks fluorescence and requires additional steps for labeling .

- Pyrene-PEG-NHS Ester: Utilizes NHS esters for amine coupling but lacks norbornene’s click chemistry efficiency. Its fluorescence is comparable, but reaction specificity is lower .

Functional Analogues

- 6-Nitrobenzo(a)pyrene: A nitro-substituted pyrene derivative used in environmental toxicity studies. Unlike this compound, it lacks water solubility and exhibits mutagenic properties, limiting biomedical use .

- DBCO-PEG-Pyrene: A competing click chemistry reagent with dibenzocyclooctyne (DBCO). While DBCO reacts faster with azides, this compound offers orthogonal IEDDA compatibility and reduced cytotoxicity .

Research Findings and Discussion

- Advantages of this compound: Superior Solubility: PEG6 mitigates pyrene’s hydrophobicity, enabling aqueous-phase reactions . High Specificity: Norbornene’s IEDDA reactivity avoids side reactions common in NHS ester-based systems . Dual Functionality: Fluorescence allows real-time tracking without additional probes .

- Limitations: Cost: Pyrene and norbornene synthesis increases cost compared to simpler PEG derivatives. Storage Sensitivity: Requires stringent storage conditions to prevent degradation .

- Recent Advances: PEG6-Pyrene conjugates have been optimized for in vivo tumor targeting, leveraging pyrene’s fluorescence for real-time imaging . Hybrid systems combining norbornene and tetrazine groups show enhanced reaction rates (>104 M⁻¹s⁻¹) in bioorthogonal labeling .

Q & A

Basic Research Questions

Q. What are the primary methodologies for synthesizing and characterizing Norbornene-PEG6 Pyrene?

- Answer : Synthesis typically involves norbornene functionalization with PEG6 spacers followed by pyrene conjugation. Key steps include monitoring reaction progress via NMR (e.g., tracking norbornene's cycloaddition) and HPLC purification . Characterization requires MALDI-TOF for molecular weight verification and UV-Vis/fluorescence spectroscopy to confirm pyrene’s π-π stacking behavior . Safety protocols for handling norbornene derivatives (e.g., inert atmosphere for moisture-sensitive reactions) should align with SDS guidelines .

Q. How does the PEG6 spacer influence the solubility and stability of this compound in aqueous systems?

- Answer : PEG6 enhances hydrophilicity, which can be quantified via partition coefficient (log P) measurements in octanol/water. Stability studies should include dynamic light scattering (DLS) to monitor aggregation over time and under varying pH/temperature conditions . Comparative analysis with shorter/longer PEG chains (e.g., PEG4 vs. PEG8) can isolate spacer-length effects .

Q. What are the standard applications of this compound in model biological systems?

- Answer : Its dual functionality (norbornene for click chemistry, pyrene for fluorescence tracking) makes it suitable for bioorthogonal labeling. Researchers should validate applications using in vitro assays (e.g., live-cell imaging with controlled pyrene excitation/emission wavelengths) and compare results to non-PEGylated pyrene controls to assess PEG’s impact on cellular uptake .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound to minimize side products (e.g., pyrene excimer formation)?

- Answer : Excimer formation, detected via red-shifted fluorescence (~470 nm), can be mitigated by adjusting stoichiometry (limiting pyrene equivalents) and reaction time. Use time-resolved fluorescence spectroscopy to distinguish monomeric vs. excimer signals . Statistical tools (e.g., Design of Experiments) can model optimal temperature and solvent polarity conditions .

Q. What experimental strategies resolve discrepancies in reported fluorescence quantum yields for this compound?

- Answer : Contradictions often arise from solvent polarity or aggregation. Standardize measurements using reference fluorophores (e.g., quinine sulfate) and control for environmental factors (oxygen levels, temperature). Meta-analysis of published data should highlight variables like excitation wavelength or detector sensitivity .

Q. How do structural modifications (e.g., replacing PEG6 with a degradable linker) affect the compound’s pharmacokinetics in vivo?

- Answer : Compare plasma half-life and biodistribution using radiolabeled analogs (e.g., ^3H-pyrene) in animal models. Degradable linkers (e.g., ester-based) require LC-MS/MS to track metabolite formation. Ethical review boards must approve protocols aligning with FINER criteria (e.g., relevance to targeted drug delivery) .

Q. What computational models predict the self-assembly behavior of this compound in polymeric matrices?

- Answer : Molecular dynamics (MD) simulations can model PEG6’s conformational flexibility and pyrene’s stacking interactions. Validate predictions with SAXS/WAXS to analyze nanostructure periodicity and TEM for morphology . Open-source tools like GROMACS improve reproducibility .

Methodological Frameworks

- Data Contradiction Analysis : Apply the PICO framework to isolate variables (e.g., Population: polymeric matrices; Intervention: PEG6 length; Comparison: PEG4/PEG8; Outcome: assembly kinetics) .

- Ethical Compliance : Ensure synthesis protocols adhere to institutional safety guidelines (e.g., fume hood use for norbornene handling) and document waste disposal methods per SDS recommendations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.